![molecular formula C24H25N5O3 B2768238 3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848279-52-7](/img/structure/B2768238.png)
3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The compound is a derivative of pyrimidine, which is a class of compounds known for their wide range of biological activities . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound were monitored by thin layer chromatography (TLC) using silica gel GF254 .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were characterized by IR spectrum, ν, cm –1: 1684, 1647 (C=O), 1610 (C=N). 1 H NMR spectrum, δ, ppm: 4.64 s (2H, SCH 2), 5.89 s (1H, H pyrimidine), 7.28–8.55 m (14H, H aryl). 13 C NMR spectrum, δ, ppm: 38.5, 95.5, 110.0, 122.0, 122.5, 126.3, 127.0, 127.5, 127.6, 127.8, 128.3, 128.8, 129.1, 132.0, 142.5, 145.50, 153.50, 155.5, 158.8, 163.41, 165.8, 168.9 .Scientific Research Applications
- Research suggests that this compound exhibits promising anticancer activity. It may interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. Further studies are needed to explore its mechanisms and potential clinical applications .
- The compound’s structure indicates potential interactions with neurotransmitter receptors. Researchers are investigating its role in neuroprotection, neuroinflammation, and neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It may modulate neuronal signaling pathways .
- In vitro studies have shown anti-inflammatory properties of this compound. It may inhibit pro-inflammatory cytokines and enzymes, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
- Some research suggests that this compound could impact cardiovascular health. It may influence blood vessel function, platelet aggregation, and oxidative stress. Clinical trials are needed to validate these effects .
- Preliminary data indicate potential antiviral properties. It may inhibit viral replication, making it relevant for viral infections. However, more studies are necessary to confirm its efficacy .
- The compound’s unique structure suggests it might affect metabolic pathways. Researchers are exploring its potential in managing diabetes, obesity, and metabolic syndrome .
- Scientists are investigating its interactions with specific protein targets. Understanding its binding affinity and selectivity can guide drug design and development .
- Due to its structural features, this compound could serve as a molecular imaging agent. It might be useful for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging in various diseases .
Anticancer Properties
Neurological Disorders
Anti-Inflammatory Effects
Cardiovascular Health
Antiviral Activity
Metabolic Disorders
Chemical Biology and Medicinal Chemistry
Molecular Imaging Agents
Mechanism of Action
The compound has promising neuroprotective and anti-inflammatory properties. It showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
properties
IUPAC Name |
3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-16-13-27(18-9-11-19(32-3)12-10-18)23-25-21-20(28(23)14-16)22(30)29(24(31)26(21)2)15-17-7-5-4-6-8-17/h4-12,16H,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBOMHNEPYIMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
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